An In-depth Technical Guide to 4-Chloro-3-isobutoxyphenylboronic acid: Synthesis, Applications, and Experimental Protocols
An In-depth Technical Guide to 4-Chloro-3-isobutoxyphenylboronic acid: Synthesis, Applications, and Experimental Protocols
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-3-isobutoxyphenylboronic acid (CAS Number 1256346-37-8), a versatile building block in modern organic synthesis. While specific literature on this exact compound is not widely available, this guide extrapolates its properties, synthesis, and reactivity based on well-established principles and data from structurally analogous arylboronic acids. The primary focus is on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this and similar reagents in their synthetic endeavors.
Introduction: The Role of Arylboronic Acids in Modern Chemistry
Arylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis. Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for a variety of chemical transformations.[1] The most prominent of these is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and arylboronic acids, catalyzed by a palladium complex.[2] This reaction has revolutionized the synthesis of biaryls, a common motif in many biologically active molecules and advanced materials.[3]
The subject of this guide, 4-Chloro-3-isobutoxyphenylboronic acid, possesses a unique combination of substituents: a chloro group, an isobutoxy group, and the boronic acid moiety. This substitution pattern offers multiple strategic advantages in multi-step syntheses, allowing for selective functionalization at different positions on the aromatic ring.
Physicochemical Properties and Structural Elucidation
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1256346-37-8 | User Provided |
| Molecular Formula | C₁₀H₁₄BClO₃ | Deduced from Structure |
| Molecular Weight | 228.48 g/mol | Calculated |
| IUPAC Name | (4-Chloro-3-isobutoxyphenyl)boronic acid | Systematic Nomenclature |
| Appearance | White to off-white solid | Analogy to similar boronic acids[4] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, THF); sparingly soluble in water | General property of arylboronic acids[5] |
Structural Diagram:
Caption: Chemical structure of 4-Chloro-3-isobutoxyphenylboronic acid.
Synthesis and Purification
A plausible synthetic route to 4-Chloro-3-isobutoxyphenylboronic acid involves a multi-step sequence starting from a commercially available substituted phenol. The general strategy would be the etherification of the phenol followed by a directed ortho-metalation and borylation.
Proposed Synthetic Pathway
A likely precursor is 2-chloro-5-hydroxytoluene. The synthesis would proceed as follows:
-
Etherification: The phenolic hydroxyl group of 2-chloro-5-hydroxytoluene is alkylated with isobutyl bromide in the presence of a base such as potassium carbonate to yield 1-chloro-2-isobutoxy-4-methylbenzene.
-
Halogenation: The methyl group is then selectively halogenated, for instance, via a radical bromination using N-bromosuccinimide (NBS) to give 1-bromo-4-chloro-3-isobutoxybenzene.
-
Lithiation and Borylation: The aryl bromide is subjected to a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures. The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate.
-
Hydrolysis: The final step is the acidic workup of the boronate ester to hydrolyze it to the desired 4-Chloro-3-isobutoxyphenylboronic acid.[6]
Caption: Proposed synthetic workflow for 4-Chloro-3-isobutoxyphenylboronic acid.
Purification and Characterization
Purification of the final product would likely involve recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water. Characterization and confirmation of the structure would be achieved using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H and B-O bonds.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction
The primary utility of 4-Chloro-3-isobutoxyphenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions.[5] This reaction enables the formation of a carbon-carbon bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or pseudo-halide.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[7]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Representative Experimental Protocol
The following is a general, field-proven protocol for a Suzuki-Miyaura coupling reaction using an arylboronic acid like 4-Chloro-3-isobutoxyphenylboronic acid. This protocol should be optimized for specific substrates.
Materials:
-
4-Chloro-3-isobutoxyphenylboronic acid (1.2 eq)
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, 4-Chloro-3-isobutoxyphenylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are increasingly important in medicinal chemistry, not only as synthetic intermediates but also as pharmacophores in their own right.[8][9] The boronic acid moiety can act as a transition-state analogue inhibitor of certain enzymes.[10]
The structure of 4-Chloro-3-isobutoxyphenylboronic acid makes it a valuable building block for the synthesis of complex molecules with potential biological activity. The chloro and isobutoxy groups can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. The chlorine atom, in particular, is a common substituent in many pharmaceutical compounds.[11]
Safety, Handling, and Storage
As with all laboratory chemicals, 4-Chloro-3-isobutoxyphenylboronic acid should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the general hazards associated with arylboronic acids should be considered.[12]
Hazard Identification (Predicted):
-
Skin Irritation: May cause skin irritation.[13]
-
Eye Irritation: May cause serious eye irritation.[14]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[13]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[15]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Arylboronic acids can be sensitive to air and moisture, and prolonged storage may lead to degradation.[16] It is advisable to store them under an inert atmosphere if they are to be kept for extended periods.
Conclusion
4-Chloro-3-isobutoxyphenylboronic acid, CAS number 1256346-37-8, represents a potentially valuable and versatile building block for organic synthesis. While direct experimental data is limited, its chemical behavior can be confidently predicted based on the extensive knowledge of related arylboronic acids. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a compound of significant interest to the research and drug development communities. As with any chemical reagent, proper handling and storage are paramount to ensure both experimental success and laboratory safety.
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